(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane
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Overview
Description
“(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane” is a fascinating compound with a complex structure. Let’s break it down:
Stereochemistry: The compound has five chiral centers, denoted by the stereodescriptors (1S,3S,5S,6R,8S). These indicate the absolute configuration of the asymmetric carbons.
Heterocyclic Core: It contains a bicyclic system with a quinoline ring fused to a tetrahydrofuran ring. The quinoline moiety imparts aromaticity and biological activity.
Ethyl Substituent: The ethyl group at position 3 adds further complexity.
Preparation Methods
Synthetic Routes::
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a quinoline derivative and an appropriate diene. The stereochemistry is carefully controlled during this step.
Ring-Closing Metathesis (RCM): Another strategy employs RCM to form the bicyclic core. RCM reactions are powerful tools for constructing complex ring systems.
Asymmetric Synthesis: Enantioselective methods are crucial to obtain the desired stereoisomer.
- Industrial-scale production typically involves a combination of the above synthetic routes, optimized for yield and efficiency.
Chemical Reactions Analysis
Reactivity::
Oxidation: The quinoline ring can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the nitro group (if present) yields the corresponding amine.
Substitution: Substitution reactions at the quinoline nitrogen or other positions are common.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃).
- Oxidation: Quinoline-4-carboxylic acid derivatives.
- Reduction: 4-Aminoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimalarial or antitumor agent.
Biological Studies: Explore its interactions with receptors or enzymes.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes, affecting cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Its ethyl substituent and the fused quinoline-tetrahydrofuran ring system set it apart.
Similar Compounds: Other quinoline-based heterocycles, such as quinine and quinidine.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3S,5S,6R,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C19H22N2O/c1-2-19-12-21-10-8-13(19)11-17(21)18(22-19)15-7-9-20-16-6-4-3-5-14(15)16/h3-7,9,13,17-18H,2,8,10-12H2,1H3/t13-,17+,18-,19+/m0/s1 |
InChI Key |
IGOWXAXBICNYRL-NUDXDXSLSA-N |
Isomeric SMILES |
CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=CC=NC5=CC=CC=C45 |
Canonical SMILES |
CCC12CN3CCC1CC3C(O2)C4=CC=NC5=CC=CC=C45 |
Origin of Product |
United States |
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